molecular formula C12H13IN2 B8419337 1-(4-Iodo-phenylamino)-cyclopentanecarbonitrile

1-(4-Iodo-phenylamino)-cyclopentanecarbonitrile

Cat. No.: B8419337
M. Wt: 312.15 g/mol
InChI Key: TXLGIJIEVNCQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Iodo-phenylamino)-cyclopentanecarbonitrile is a useful research compound. Its molecular formula is C12H13IN2 and its molecular weight is 312.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13IN2

Molecular Weight

312.15 g/mol

IUPAC Name

1-(4-iodoanilino)cyclopentane-1-carbonitrile

InChI

InChI=1S/C12H13IN2/c13-10-3-5-11(6-4-10)15-12(9-14)7-1-2-8-12/h3-6,15H,1-2,7-8H2

InChI Key

TXLGIJIEVNCQSG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)NC2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.5 g (16 mmol) of 4-iodo-aniline are added to a solution of 1.3 ml (14.7 mmol) of cyclopentanone in 20 ml of acetic acid at 0° C. The solution is stirred for 15 minutes and 2 ml (15 mmol) of trimethylsilyl cyanide are added. The reaction medium is stirred for one night at ambient temperature. It is then poured gently into a solution of ice-cooled ammonium hydroxide until the pH is basic and extracted with dichloromethane. The organic phases are combined and washed with water. They are dried over sodium sulfate. After evaporation of the solvents, 4.3 g of 1-(4-iodo-phenylamino)-cyclopentanecarbonitrile are obtained in the form of a brown oil. (Yield=94%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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